molecular formula C20H27N3O3S B14991657 7-hydroxy-1-(pentan-2-yl)-4-[4-(propan-2-yloxy)phenyl]-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

7-hydroxy-1-(pentan-2-yl)-4-[4-(propan-2-yloxy)phenyl]-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

Cat. No.: B14991657
M. Wt: 389.5 g/mol
InChI Key: LDAJRIAODYMKGN-UHFFFAOYSA-N
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Description

3-HYDROXY-1-(PENTAN-2-YL)-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines This compound is characterized by its unique structure, which includes a hydroxy group, a pentanyl side chain, and a propan-2-yloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-(PENTAN-2-YL)-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step organic reactions The initial step often includes the formation of the pyrazolo[3,4-e][1,4]thiazepine core through cyclization reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced techniques such as chromatography for purification and spectroscopic methods for characterization.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-(PENTAN-2-YL)-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reactivity and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce an alcohol.

Scientific Research Applications

3-HYDROXY-1-(PENTAN-2-YL)-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-(PENTAN-2-YL)-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-HYDROXY-3-PHENYL-BUTAN-2-ONE
  • 3-HYDROXY-3-PHENYLPROPANOHYDRAZIDE
  • 3-(2-HYDROXY-PHENYL)-1-PYRIDIN-2-YL-PROPENONE

Uniqueness

Compared to similar compounds, 3-HYDROXY-1-(PENTAN-2-YL)-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C20H27N3O3S

Molecular Weight

389.5 g/mol

IUPAC Name

1-pentan-2-yl-4-(4-propan-2-yloxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C20H27N3O3S/c1-5-6-13(4)23-19-17(20(25)22-23)18(27-11-16(24)21-19)14-7-9-15(10-8-14)26-12(2)3/h7-10,12-13,18H,5-6,11H2,1-4H3,(H,21,24)(H,22,25)

InChI Key

LDAJRIAODYMKGN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)N1C2=C(C(SCC(=O)N2)C3=CC=C(C=C3)OC(C)C)C(=O)N1

Origin of Product

United States

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